8-Chloroimidazo[1,2-a]pyridine
Description
Overview of the Imidazo[1,2-a]pyridine (B132010) Scaffold in Modern Medicinal Chemistry Research
The imidazo[1,2-a]pyridine scaffold is a recurring motif in a plethora of biologically active compounds. researchgate.net Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. nih.govchemrxiv.orgresearchgate.net This broad spectrum of activity has cemented its status as a valuable starting point for drug discovery programs. nih.gov Marketed drugs such as zolpidem (for insomnia), alpidem (B1665719) (an anxiolytic), and zolimidine (B74062) (for gastrointestinal conditions) feature this core structure, underscoring its clinical relevance. rsc.org The versatility of this scaffold allows for structural modifications at various positions, enabling chemists to fine-tune the pharmacological and pharmacokinetic profiles of the resulting molecules. researchgate.net
Significance of Halogenated Imidazo[1,2-a]pyridine Compounds in Contemporary Drug Discovery and Development
The introduction of halogen atoms into the imidazo[1,2-a]pyridine scaffold can profoundly influence its physicochemical and biological properties. Halogenation, particularly with chlorine and fluorine, can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to target proteins. nih.govchemrxiv.org For instance, the substitution of a hydrogen atom with a halogen can alter the electron distribution within the molecule, leading to more favorable interactions with biological targets. nih.gov This strategy has been successfully employed to develop potent and selective inhibitors of various enzymes and receptors. For example, a 2-ethyl-6-chloro imidazo[1,2-a]pyridine derivative showed significantly improved potency against both extracellular and intracellular Mycobacterium tuberculosis. nih.gov
Current Research Trajectories and Academic Interest in 8-Chloroimidazo[1,2-a]pyridine
Among the halogenated derivatives, this compound has emerged as a compound of particular interest. Its strategic placement of the chlorine atom at the 8-position influences the electronic properties of the entire ring system, making it a versatile building block for the synthesis of more complex molecules. a2bchem.com Current research is actively exploring its potential in various therapeutic areas. For instance, derivatives of this compound are being investigated as c-Met inhibitors for cancer therapy, where the chloro group's electronic properties are thought to influence binding interactions with the target enzyme. nih.gov Furthermore, its use as a precursor in the synthesis of novel compounds with potential applications in treating neurodegenerative diseases is also an active area of investigation. smolecule.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-chloroimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-2-1-4-10-5-3-9-7(6)10/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYIRKGCPLREEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 8 Chloroimidazo 1,2 a Pyridine and Its Advanced Derivatives
Established Synthetic Routes to the Imidazo[1,2-a]pyridine (B132010) Core
The traditional and most widely employed methods for the construction of the imidazo[1,2-a]pyridine nucleus involve the cyclocondensation of 2-aminopyridines with suitable carbonyl-containing compounds. These methods are valued for their reliability and the accessibility of the starting materials.
Cyclocondensation Reactions of 2-Aminopyridines with α-Halocarbonyl Compounds
For the synthesis of 8-chloroimidazo[1,2-a]pyridine derivatives, a key starting material is 3-chloro-2-aminopyridine. This precursor can be reacted with various α-haloketones or α-haloaldehydes to yield the desired 8-chloro-substituted imidazo[1,2-a]pyridine. The reaction conditions can be optimized, with some syntheses proceeding efficiently without the need for a catalyst or solvent. bio-conferences.org For instance, the reaction of α-bromo/chloroketones with 2-aminopyridines has been shown to proceed effectively at 60°C without a catalyst. bio-conferences.org
Reaction Pathways Utilizing α-Bromoacetone Derivatives
A specific and efficient application of the aforementioned cyclocondensation involves the use of α-bromoacetone derivatives. A notable example is the synthesis of imidazo[1,2-a]pyridine derivatives through the reaction of 2-aminopyridines with α-bromoacetone derivatives in water, which can produce good to excellent yields. researchgate.net In some instances, the product can be isolated without the need for chromatographic purification. researchgate.net This method has been successfully applied to the rapid synthesis of related compounds. researchgate.net
Advanced and Multicomponent Synthesis Approaches for Imidazo[1,2-a]pyridines
In recent years, the focus has shifted towards the development of more sophisticated and efficient synthetic strategies that offer advantages in terms of atom economy, reduced reaction times, and milder conditions. These include one-pot reactions, tandem processes, and the use of environmentally benign catalysts.
One-Pot and Cascade Reaction Strategies
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, have gained significant traction. A prominent example is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction (3CR). beilstein-journals.orgnih.gov This reaction involves the condensation of an aminopyridine, an aldehyde, and an isocyanide to directly form the imidazo[1,2-a]pyridine scaffold. beilstein-journals.orgnih.gov This multicomponent approach allows for the rapid generation of a diverse library of substituted imidazo[1,2-a]pyridines. mdpi.com
Furthermore, one-pot Michael addition-cyclization reactions have been developed for the synthesis of complex fused imidazo[1,2-a]pyridine derivatives under microwave irradiation, demonstrating high efficiency and tolerance for a wide range of functional groups. bohrium.com Novel tetracyclic imidazo[1,2-a]pyridine derivatives have also been prepared through intramolecular nucleophilic aromatic substitution in a one-pot process. rsc.org
Tandem Processes for Structural Elaboration
Tandem reactions, where a sequence of intramolecular or intermolecular reactions occurs in a single operation, provide an elegant pathway for the synthesis of complex molecules from simple precursors. For instance, peptidomimetics containing a substituted imidazo[1,2-a]pyridine fragment have been synthesized through a tandem Groebke–Blackburn–Bienaymé and Ugi reaction sequence. beilstein-journals.orgnih.govbeilstein-journals.org This approach allows for the introduction of multiple points of diversity in the final product. beilstein-journals.orgnih.govbeilstein-journals.org Other tandem reactions, such as those involving α,β-unsaturated esters and aldehydes, have also been reported for the synthesis of indolizine (B1195054) and imidazo[1,2-a]pyridine derivatives. researchgate.net
Environmentally Benign and Catalyst-Free Synthetic Protocols
The development of environmentally friendly synthetic methods is a key goal in modern organic chemistry. For the synthesis of imidazo[1,2-a]pyridines, several "green" approaches have been reported. These include catalyst-free condensation reactions, often conducted in water as a solvent. researchgate.net For example, the reaction of 2-aminopyridines with α-haloketones can be performed in water at elevated temperatures without a catalyst. researchgate.net
Additionally, the use of greener and safer catalysts has been explored. Heteropolyacids, such as phosphotungstic acid (HPW), have been employed as efficient and reusable catalysts for the GBB-3CR under microwave heating, providing high yields in short reaction times. beilstein-journals.orgnih.gov Iodine has also been used as a catalyst for the synthesis of 2-arylimidazo[1,2-a]pyridines in aqueous media. nih.gov In some cases, reactions can be performed "on water" or with the aid of a surfactant like sodium dodecyl sulphate to enhance the reaction scope and yield. nih.gov
Regioselective Functionalization and Derivatization Strategies for this compound
The functionalization of the pre-formed this compound core is a key strategy for creating diverse molecular architectures. The electron-withdrawing nature of the chlorine atom at C-8 and the inherent reactivity of the imidazo[1,2-a]pyridine nucleus guide the regioselectivity of these transformations.
The C-2, C-3, and C-6 positions of the imidazo[1,2-a]pyridine ring are common sites for substitution, allowing for the synthesis of a wide range of derivatives.
Functionalization at C-2: The C-2 position can be functionalized through various reactions. For instance, starting with 2-amino-3-chloropyridine (B188170), cyclocondensation with α-haloketones can directly introduce substituents at the C-2 position of the resulting this compound. A multi-step sequence can also be employed, such as the synthesis of (6-chloroimidazo[1,2-a]pyridin-2-yl)acetonitrile, which involves the initial formation of 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine (B66947) followed by nucleophilic substitution with potassium cyanide. researchgate.net This resulting acetonitrile (B52724) derivative serves as a versatile intermediate for further elaborations, such as Knoevenagel condensation. researchgate.netjmchemsci.com
Functionalization at C-3: The C-3 position is susceptible to electrophilic substitution. Formylation, for example, can be achieved using Vilsmeier-Haack type conditions to yield this compound-3-carbaldehyde. This aldehyde is a crucial building block for creating more complex molecules like Schiff bases and chalcones. dntb.gov.uadoaj.org Another key C-3 substituted derivative is this compound-3-carbonitrile, which provides a handle for further chemical transformations. uni.lu
Functionalization at C-6: While the 8-chloro position is fixed, further halogenation or other substitutions can occur at different positions. For instance, Pd-catalyzed carbonylation has been utilized to introduce carboxamide moieties at the C-6 or C-8 positions of the imidazo[1,2-a]pyridine scaffold, demonstrating a method for installing functional groups on the pyridine (B92270) ring portion of the molecule. researchgate.net
Table 1: Examples of Regioselectively Functionalized this compound Derivatives
| Compound Name | Position of Functionalization | Structure |
|---|---|---|
| (6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetonitrile | C-2, C-6 | ![]() |
| This compound-3-carbaldehyde | C-3 | ![]() |
| This compound-3-carbonitrile uni.lu | C-3 | ![]() |
| N-Aryl-8-chloroimidazo[1,2-a]pyridine-6-carboxamide | C-6 | ![]() |
The conjugation of the this compound scaffold with other pharmacophores, such as peptidomimetics or other heterocyclic systems, is a powerful strategy in drug discovery. Multicomponent reactions (MCRs) are particularly efficient for generating libraries of such hybrid molecules. nih.gov
The Groebke–Blackburn–Bienaymé (GBB) three-component reaction (3CR) is a notable example. This reaction, involving a 2-aminopyridine (B139424), an aldehyde, and an isocyanide, can produce substituted imidazo[1,2-a]pyridines. nih.govbeilstein-journals.org For instance, reacting 2-amino-3-chloropyridine with an aldehyde-containing component and an isocyanide directly yields an this compound derivative. This product can then be used as a component in a subsequent Ugi reaction to append a peptidomimetic chain, creating complex hybrid structures. nih.govbeilstein-journals.org
Another approach involves linking the this compound core to other heterocyclic rings, like 1,2,3-triazole. This can be achieved through click chemistry, for example, by reacting an azide-functionalized molecule with an alkyne-substituted this compound-3-carboxamide. Such triazole-containing hybrids have shown significant biological activities. researchgate.net
Table 2: Representative this compound Hybrid Molecules
| Hybrid Type | Synthetic Strategy | General Structure |
|---|---|---|
| Peptidomimetic Hybrid nih.govbeilstein-journals.org | GBB Reaction followed by Ugi Reaction | ![]() |
| 1,2,3-Triazole Hybrid researchgate.net | Click Chemistry | ![]() |
Schiff bases and chalcones are valuable synthons and possess their own spectrum of biological activities. Incorporating them with the this compound nucleus generates novel chemical entities with potential for enhanced properties.
Schiff Bases: Schiff bases, or imines, are typically synthesized through the condensation of a primary amine with an aldehyde or ketone. To prepare Schiff bases of this compound, the key intermediate is an aldehyde-substituted core, such as this compound-3-carbaldehyde. The reaction of this aldehyde with various substituted anilines or other primary amines, usually under mild acidic catalysis, yields the corresponding 1-(8-chloroimidazo[1,2-a]pyridin-3-yl)-N-(substituted-phenyl)methanimines. dntb.gov.uadoaj.org
Table 3: Examples of this compound-Based Schiff Bases
| Amine Reactant | Resulting Schiff Base | General Structure |
|---|---|---|
| Substituted Aniline | 1-(8-chloroimidazo[1,2-a]pyridin-3-yl)-N-(substituted-phenyl)methanimine | ![]() |
Chalcone (B49325) Conjugates: Chalcones are α,β-unsaturated ketones that serve as precursors for many flavonoids and isoflavonoids. The synthesis of this compound-chalcone conjugates is generally achieved via a Claisen-Schmidt or aldol (B89426) condensation. nih.govnih.gov This reaction involves the base-catalyzed condensation of an acetyl-substituted this compound (e.g., 1-(8-chloroimidazo[1,2-a]pyridin-2-yl)ethan-1-one) with a variety of substituted aromatic aldehydes. nih.govuantwerpen.be The resulting chalcones contain the imidazo[1,2-a]pyridine core linked to an aryl ring through a propenone bridge. These hybrid molecules have been investigated for various biological activities. nih.govresearchgate.net
Table 4: Examples of this compound-Based Chalcone Conjugates
| Aldehyde Reactant | Resulting Chalcone | General Structure |
|---|---|---|
| Substituted Benzaldehyde | (E)-1-(8-chloroimidazo[1,2-a]pyridin-2-yl)-3-(substituted-phenyl)prop-2-en-1-one | ![]() |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Elucidation of Structural Determinants Governing Biological Efficacy in 8-Chloroimidazo[1,2-a]pyridine Derivatives
For instance, in the development of antituberculosis agents, SAR studies revealed that modifications at the C2, C3, and C6 positions are critical. nih.govrsc.org The introduction of an N-Benzylcarboxamide at the C3 position led to potent activity against Mycobacterium tuberculosis. rsc.org Further exploration identified that a 2-ethyl-6-chloro imidazo[1,2-a]pyridine (B132010) ring significantly improved potency against both extra- and intracellular tuberculosis strains. rsc.org
In the context of anticancer research, the substitution patterns at the C2 and C3 positions of the imidazo[1,2-a]pyridine core have been shown to yield remarkable anticancer activity. researchgate.net A series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives were designed and synthesized as PI3Kα inhibitors for cancer treatment. tandfonline.com Systematic SAR studies led to the identification of a lead compound with nanomolar potency. tandfonline.com Similarly, in the pursuit of anticandidosis agents, chlorinated derivatives at position 3 of the imidazo[1,2-a]pyridine ring demonstrated the best performance against Candida albicans. jmchemsci.com
| Scaffold/Derivative | Substitution Position & Group | Target/Application | Key SAR Finding | Citation |
|---|---|---|---|---|
| This compound | Position 2: Phenyl; Position 3: Acetyl | General Biological Activity | The acetyl group at C3 and chlorine at C8 are key features for its biological profile. | smolecule.com |
| Imidazo[1,2-a]pyridine | Position 2: Ethyl; Position 6: Chloro | Antituberculosis | Significantly improved potency against extracellular and intracellular Mtb. | rsc.org |
| Imidazo[1,2-a]pyridine | Position 3: N-Benzylcarboxamide | Antituberculosis | Showed potent activity, while other modifications like tertiary or reversed amides abolished it. | rsc.org |
| Imidazo[1,2-a]pyridine | Position 3: Chloro | Antifungal (Candida albicans) | Demonstrated the best performance against C. albicans with a MIC of 8 µM. | jmchemsci.com |
| Imidazo[1,2-a]pyridine | Positions 2, 6, 8 | Anticancer (PI3Kα inhibitor) | Systematic modification led to a potent inhibitor with an IC50 of 150 nM. | tandfonline.com |
Impact of Halogen Substitution, Specifically Chlorine at Position 8, on the Compound's Bioactivity Profile
The nature and position of halogen substituents on the imidazo[1,2-a]pyridine scaffold significantly modulate its bioactivity. The chlorine atom at position 8 is of particular interest due to its electronic and steric properties.
In a study focused on developing c-Met inhibitors for cancer therapy, researchers compared the effects of different substituents at the C-8 position. nih.gov They found that an 8-fluoroimidazo[1,2-a]pyridine (B164112) core was critical for a π–π interaction with the Tyr-1230 residue in the c-Met active site. nih.gov When the fluorine was replaced with chlorine, the resulting this compound core was found to be more electron-rich. nih.gov This increased electron density led to a weaker interaction with Tyr-1230, explaining the difference in inhibitory activity between the 8-fluoro and 8-chloro analogues. nih.gov In contrast, a bulky trifluoromethyl (CF3) group at the C-8 position could not enter the binding pocket, resulting in a loss of inhibitory activity. nih.gov
The reactivity of the C8-chlorine is also a key factor. The lower reactivity of the chlorine atom at this position, compared to other halogens like iodine, influences the synthetic strategies available for creating new derivatives through methods like Suzuki cross-coupling reactions. mdpi.com Research has also indicated that in some cases, the absence of any substituent at the C8 position can lead to better biological activity, highlighting the delicate balance of steric and electronic factors. rsc.org
| C-8 Substituent | Impact on c-Met Inhibition | Rationale | Citation |
|---|---|---|---|
| Fluorine (-F) | Potent Inhibition | Maintains electron deficiency, allowing for a critical π–π interaction with Tyr-1230. | nih.gov |
| Chlorine (-Cl) | Decreased Inhibition | More electron-rich than the fluoro analogue, leading to a weaker interaction with Tyr-1230. | nih.gov |
| Trifluoromethyl (-CF3) | Loss of Activity | The bulky group is unable to fit into the kinase's inside pocket. | nih.gov |
| Hydrogen (-H) | Potentially Improved Activity | In some contexts, the absence of a substituent at C8 favors better biological activity. | rsc.org |
Rational Design and Optimization Strategies for this compound Analogues with Enhanced Therapeutic Potential
One successful example is the development of potent c-Met inhibitors. nih.gov Starting with an initial hit, researchers used docking simulations to understand the binding mode within the c-Met active site. nih.gov The design strategy involved keeping the core imidazo[1,2-a]pyridine structure, which forms key hydrogen bonds and π-π stacking interactions, while systematically modifying substituents at various positions to enhance potency and cellular activity. nih.gov This led to the identification of compound 22e , which showed potent inhibition of c-Met kinase and significant tumor growth inhibition. nih.gov
Similarly, rational design was employed to create novel inhibitors of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. rjsocmed.com Docking studies were used to guide the synthesis of imidazo[1,2-a]pyridine derivatives. The findings revealed that a methylsulfonyl pharmacophore was effectively inserted into a secondary pocket of the COX-2 active site, forming crucial hydrogen bonds and leading to potent and selective inhibition. rjsocmed.com The most notable compound, 5j (3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine), demonstrated significant analgesic activity. rjsocmed.com
| Target | Lead/Initial Compound | Optimized Analogue | Key Optimization Strategy | Citation |
|---|---|---|---|---|
| c-Met (Anticancer) | Compound 15a (IC50 = 2.18 µM) | Compound 22e (IC50 = 3.9 nM) | Systematic modification of substituents at C6 and C8 based on docking simulations to improve binding and cellular activity. | nih.gov |
| COX-2 (Anti-inflammatory) | General imidazo[1,2-a]pyridine scaffold | Compound 5j (IC50 = 0.05 µM) | Rational design incorporating a methylsulfonyl group to specifically target a secondary pocket in the COX-2 active site. | rjsocmed.com |
| PI3Kα (Anticancer) | Initial imidazo[1,2-a]pyridine hits | Compound 35 (IC50 = 150 nM) | Modification of the 2, 6, and 8-positions, establishing a pyridinesulfonamide at position 8 as the optimal substituent for potency. | tandfonline.com |
Scaffold Hopping and Bioisosteric Replacement Approaches in this compound Research
Scaffold hopping and bioisosteric replacement are advanced medicinal chemistry tactics used to discover novel chemical series with improved properties. nih.govnih.gov These strategies have been successfully applied in research involving the imidazo[1,2-a]pyridine framework.
Bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of enhancing biological activity or optimizing pharmacokinetic parameters. A notable example involved research into c-Met inhibitors, where 8-fluoroimidazo[1,2-a]pyridine was established as a physicochemical mimic, or bioisostere, of imidazo[1,2-a]pyrimidine. nih.gov This strategy was based on the idea of replacing a nitrogen atom at the 8-position with a C-F bond to mimic the electrostatic surface and lipophilicity, thereby maintaining the electron deficiency of the bicyclic aromatic ring system crucial for activity. nih.gov
Scaffold hopping is a more drastic approach where the central core of a known active molecule is replaced with a structurally different scaffold, while maintaining the original orientation of key functional groups. This can lead to new intellectual property and improved drug-like properties. The imidazo[1,2-a]pyridine core itself has been identified through scaffold hopping from other heterocyclic systems like pyridones and triazolopyridines in the search for mGlu2 receptor positive allosteric modulators (PAMs). nih.gov More recently, a scaffold hopping strategy was used to repurpose the imidazo[1,2-a]pyridine backbone for the development of novel covalent inhibitors targeting the KRAS G12C mutation in cancer. rsc.org This work validated the imidazo[1,2-a]pyridine as a suitable scaffold for discovering covalent anticancer agents. rsc.org
Biological and Pharmacological Investigations of 8 Chloroimidazo 1,2 a Pyridine Analogues
Antimicrobial Activities of 8-Chloroimidazo[1,2-a]pyridine Derivatives
Derivatives of imidazo[1,2-a]pyridine (B132010) have demonstrated notable antimicrobial properties, with research highlighting their potential against various pathogens. smolecule.com
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of compounds in the fight against tuberculosis (TB), including drug-resistant strains. nih.gov Several studies have underscored the potent activity of these compounds against multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) forms of Mycobacterium tuberculosis. nih.govnih.gov
A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides displayed significant in vitro activity against replicating, MDR, and XDR strains of M. tuberculosis. nih.gov Specifically, these compounds were effective against MDR strains with a minimum inhibitory concentration (MIC) range of 0.07–2.2 μM and against XDR strains with a range of 0.07–0.14 μM. nih.gov Furthermore, a novel series of imidazo[1,2-a]pyridine amides led to the development of a clinical candidate, Q203, which is active against both MDR- and XDR-TB. nih.gov
Research has identified that some imidazo[1,2-a]pyridine inhibitors target QcrB, a subunit of the electron transport ubiquinol (B23937) cytochrome C reductase in M. tuberculosis. plos.org This was confirmed by the generation of resistant mutants, which showed a specific mutation in the qcrB gene. plos.org The following table summarizes the anti-TB activity of selected imidazo[1,2-a]pyridine derivatives.
| Compound Series | Target Strain(s) | MIC Range (μM) | Reference |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | MDR-TB | 0.07–2.2 | nih.gov |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | XDR-TB | 0.07–0.14 | nih.gov |
| Imidazo[1,2-a]pyridine amides (leading to Q203) | MDR-TB, XDR-TB | Not specified | nih.gov |
| Imidazo[1,2-a]pyridinecarboxamides (Compounds 15 & 16) | MDR-TB, XDR-TB | 0.05 – 1.5 | nih.gov |
| 6-Bromo-2-chloroimidazo[1,2-A]pyridine derivatives | MDR-TB, XDR-TB | 0.03 to 5.0 |
Derivatives of imidazo[1,2-a]pyridine have also been investigated for their antifungal activity, particularly against various Candida species. tsijournals.comnih.gov These species are a significant cause of fungal infections in humans, and the rise of drug-resistant strains necessitates the development of new antifungal agents. tsijournals.com
A study on imidazo[1,2-a]pyridinehydrazone derivatives revealed that their antifungal activity against a fluconazole-resistant strain of Candida albicans is influenced by the substituents on the phenyl ring. tsijournals.com Specifically, compounds with weakly electron-donating or electron-withdrawing groups, such as methylated and brominated derivatives, were found to be the most active. tsijournals.com
Another study synthesized new hydrazide derivatives of tetrahydroimidazo[1,2-a]pyridine and tested their efficacy against a panel of human pathogenic Candida species, including C. albicans, C. glabrata, C. krusei, C. parapsilosis, C. tropicalis, C. utilis, and C. zeylanoides. nih.gov One compound, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene), demonstrated very strong inhibitory activity with a MIC as low as 0.016 mg/mL against the tested Candida species. nih.gov Importantly, this compound showed no toxicity to mammalian cells at concentrations up to 25 µg/mL, indicating its selective antifungal activity. nih.gov
The table below presents the antifungal activity of selected imidazo[1,2-a]pyridine derivatives against Candida species.
| Compound Series | Candida Species | MIC | Reference |
| Imidazo[1,2-a]pyridinehydrazone derivatives | C. albicans (fluconazole-resistant) | Varies with substituent | tsijournals.com |
| 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene) | Various pathogenic Candida species | 0.016 mg/mL | nih.gov |
| Imidazo[1,2-a]pyridinyl-arylacrylonitriles | C. albicans, C. tropicalis, C. glabrata | MICs as low as 1.4 µM | jmchemsci.com |
| (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives | Candida parapsilosis | 19.36 µM to 89.38 µM | researchgate.net |
Beyond their specific action against mycobacteria and fungi, imidazo[1,2-a]pyridine derivatives have shown potential as broad-spectrum antibacterial agents. researchgate.nettsijournals.comtsijournals.com A series of 6,8-dichloro-imidazo[1,2-a]pyridine derivatives incorporating pyridine (B92270), thiazole, and pyrazole (B372694) ring systems were synthesized and evaluated for their antibacterial potency. researchgate.net The results indicated that the imidazopyridinyl-thiazole hybrids exhibited remarkable antibacterial activities. researchgate.net
In another study, seventeen hydrazone derivatives with an imidazo[1,2-a]pyridine support were synthesized and tested against Escherichia coli. tsijournals.comtsijournals.com Twelve of these compounds showed potent activity, with inhibition diameters ranging from 8 mm to 11 mm. tsijournals.comtsijournals.com
Anticancer Research and Selective Cytotoxicity Assessments
The imidazo[1,2-a]pyridine scaffold has been a focal point in anticancer research due to the potent inhibitory effects of its derivatives on the proliferation of various cancer cells. nih.govjocpr.com
Numerous in vitro studies have demonstrated the cytotoxic effects of imidazo[1,2-a]pyridine analogues on various cancer cell lines, including the breast cancer cell line MCF-7 and the prostate cancer cell line PC-3. nih.govmdpi.commdpi.com
A study investigating novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) against the HCC1937 breast cancer cell line found that IP-5 and IP-6 had strong cytotoxic effects with IC50 values of 45µM and 47.7µM, respectively. nih.gov Another study synthesized a series of hybrid compounds of imidazopyridine and quinoline/carbazole and evaluated them against a panel of four human tumor cell lines, including breast (MDA-MB-231) and colon (HCT-15) cancer cells. jocpr.com Two imidazopyridine-quinoline hybrid compounds, 8 and 12 , showed potent anticancer activity, with compound 12 being the most effective. jocpr.com
The table below summarizes the cytotoxic activity of selected imidazo[1,2-a]pyridine derivatives on specific cancer cell lines.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| IP-5 | HCC1937 (Breast) | 45 µM | nih.gov |
| IP-6 | HCC1937 (Breast) | 47.7 µM | nih.gov |
| Compound 8 | MDA-MB-231 (Breast) | 0.32 µM | jocpr.com |
| Compound 12 | MDA-MB-231 (Breast) | 0.29 µM | jocpr.com |
| Compound 35 | T47D (Breast) | 7.9 µM | tandfonline.com |
| Compound 35 | MCF-7 (Breast) | 9.4 µM | tandfonline.com |
The anticancer activity of imidazo[1,2-a]pyridine derivatives is often attributed to their interaction with key enzymes in cancer metabolic pathways. A significant body of research has focused on their ability to inhibit the phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. nih.govtandfonline.comnih.gov
Several studies have shown that imidazo[1,2-a]pyridine-based compounds can act as potent inhibitors of this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells. nih.govtandfonline.comnih.gov For instance, one study found that the compound IP-5 caused cell cycle arrest by increasing the levels of p53 and p21 and induced an extrinsic apoptosis pathway in HCC1937 breast cancer cells. nih.gov This was associated with a decrease in the levels of pAKT, a key component of the PI3K/Akt pathway. nih.gov
Furthermore, a series of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives were designed as PI3Kα inhibitors. tandfonline.com Compound 35 from this series was identified as a potent PI3Kα inhibitor with an IC50 of 150 nM in an enzymatic assay and demonstrated antiproliferative activity against breast cancer cell lines. tandfonline.com Molecular docking studies have also been employed to predict the interactions between imidazo[1,2-a]pyridine ligands and proteins involved in cancer pathways, such as the NF-κB p50 subunit. nih.gov
Other Pharmacological Activities Attributed to Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, leading to a broad spectrum of biological activities. researchgate.netmdpi.comrjsocmed.com Derivatives have been investigated for numerous therapeutic applications, including as anti-inflammatory, analgesic, antiviral, antiparasitic, neurological, and gastroprotective agents. mdpi.comrjsocmed.com
Derivatives of the imidazo[1,2-a]pyridine core have demonstrated significant anti-inflammatory and analgesic properties. mdpi.comrjsocmed.comacs.org A key mechanism underlying these effects is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is crucial in the conversion of arachidonic acid to prostaglandins, mediators of inflammation and pain. benthamdirect.com
A study focused on designing novel imidazo[1,2-a]pyridine derivatives as selective COX-2 inhibitors found that several compounds exhibited potent and specific inhibitory effects. benthamdirect.com For instance, derivatives 5e , 5f , and 5j showed high potency with an IC50 value of 0.05 μM. benthamdirect.com The compound 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine (5j ) also displayed the most significant in vivo analgesic activity, with an ED50 of 12.38 mg/kg. benthamdirect.combohrium.com Molecular modeling suggested that the methylsulfonyl group of these compounds fits into a secondary pocket of the COX-2 active site, forming hydrogen bonds with key amino acid residues like Arg-513 and His-90. benthamdirect.com
Another compound, 2-(4-(2-imidazo-[1,2-a]pyridylphenyl)propionic acid (Y-9213 ), was found to have more potent analgesic activity than indomethacin (B1671933) and morphine in several experimental pain models, including the silver nitrate, Randall-Selitto, and phenylquinone writhing tests. nih.gov This indicates its potential as an effective analgesic agent. nih.gov
Furthermore, the anti-inflammatory activity of some imidazo[1,2-a]pyridine derivatives is exerted by modulating key signaling pathways. tbzmed.ac.irnih.gov One novel derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA ), was shown to suppress the STAT3 and NF-κB signaling pathways in cancer cell lines. tbzmed.ac.irnih.gov This compound reduced the expression of inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible NO synthase (iNOS). tbzmed.ac.ir
| Compound | Observed Effect | Mechanism/Target | Reference |
|---|---|---|---|
| 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j) | Potent analgesic activity (ED50 = 12.38 mg/kg) and COX-2 inhibition (IC50 = 0.05 μM) | COX-2 Inhibition | benthamdirect.combohrium.com |
| 2-(4-(2-imidazo-[1,2-a]pyridylphenyl)propionic acid (Y-9213) | Potent analgesic activity, more so than indomethacin and morphine in specific tests | Not specified | nih.gov |
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) | Reduced expression of COX-2 and iNOS | Suppression of STAT3/NF-κB signaling pathways | tbzmed.ac.irnih.gov |
The imidazo[1,2-a]pyridine nucleus is a structural component of various compounds with demonstrated antiviral capabilities, including activity against Human Immunodeficiency Virus (HIV). nih.govrsc.orgnih.gov
A series of imidazo[1,2-a]pyridine-Schiff base derivatives were synthesized and evaluated for their in vitro activity against HIV-1 and HIV-2. nih.govrsc.org One compound in this series, 4a , displayed EC50 values of 82.02 μg/ml and 47.72 μg/ml against HIV-1 and HIV-2, respectively. nih.govrsc.org To understand the potential mechanism, molecular docking studies were performed, which suggested an interaction with HIV-1 reverse transcriptase. nih.gov
In another study, dibromoimidazo[1,2-a]pyridines with a thioether side chain were synthesized and tested for antiviral activity. nih.gov Structure-activity relationship (SAR) studies identified that hydrophobicity (logP) was a critical factor for the anti-HIV activity of these compounds. nih.gov This highlights that specific physicochemical properties can be tuned to enhance the antiviral potency of this class of compounds.
Imidazo[1,2-a]pyridine derivatives have been identified as promising agents against various parasites and helminths. researchgate.netresearchgate.netnih.govresearchgate.net The anthelmintic activity of this scaffold has been recognized for decades. nih.gov
More recent research has focused on their potential against parasites like Trypanosoma brucei, the causative agent of sleeping sickness. Novel 1,2,3-triazole analogues of imidazo-[1,2-a]-pyridine-3-carboxamides were synthesized and screened against this parasite. researchgate.net One compound, 89 , which featured a long chain at the triazole nucleus, showed particularly significant activity with an IC50 of 0.72 μM. researchgate.net
Derivatives have also been investigated for activity against Leishmania major. researchgate.net Studies have suggested a link between the lipophilicity of these compounds and their antiparasitic activity. researchgate.net Another area of investigation is their use against the nematode Haemonchus contortus, where they have been found to target cholinergic receptors. researchgate.net
The imidazo[1,2-a]pyridine scaffold is famously present in several drugs targeting the central nervous system (CNS), such as the hypnotic zolpidem and the anxiolytic alpidem (B1665719). mdpi.comrjsocmed.comanu.edu.au These effects are primarily mediated through their interaction with the GABA-A receptor, the main inhibitory neurotransmitter receptor in the brain. mdpi.com
Research has shown that imidazo[1,2-a]pyridine derivatives can act as potent modulators of the GABA-A receptor. Zolpidem, for example, shows preferential binding to certain subtypes of the GABA-A receptor, which may contribute to its specific hypnotic profile. anu.edu.au
The anticonvulsant properties of this class of compounds have also been extensively studied. acs.organu.edu.au For instance, 2-(4'-methoxyphenyl)imidazo[1,2-a]pyridine was reported to abolish tonic extensor seizures and antagonize convulsions in experimental models. anu.edu.au A series of 2-phenyl-imidazo[1,2-a]pyridin-3-ylacetamides were also investigated, showing sedative and anticonvulsant effects. anu.edu.au In the search for new antiepileptic agents, novel heterocyclic systems fused with the imidazo[1,2-a]pyridine core have been synthesized and shown to provide protection against pentylenetetrazole (PTZ)-induced seizures, a common screening model for anticonvulsant drugs. mdpi.com Some of these compounds also demonstrated anxiolytic activity in preclinical tests. mdpi.comnih.gov
Certain imidazo[1,2-a]pyridine analogues have been developed as potent antiulcer agents, exhibiting both gastric antisecretory and cytoprotective properties. nih.govnih.govgoogle.com These compounds represent a class of reversible proton pump inhibitors (PPIs), also known as potassium-competitive acid blockers (P-CABs).
The compound 3-(cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine (Sch 28080 ) was a key prototype in this class that underwent clinical evaluation. nih.gov Its mechanism of action involves the inhibition of the gastric H+/K+ ATPase, the enzyme responsible for the final step of acid secretion in the stomach. ijpsr.com Structure-activity relationship studies identified that functionalities at the 3-position, such as cyanomethyl, were important for antisecretory activity. nih.gov Hydrophobicity was also found to be a crucial criterion for the inhibition of acid secretion. nih.gov Other derivatives, such as zolimidine (B74062), have also been used for the treatment of peptic ulcers. mdpi.com
Mechanistic Investigations and Identification of Molecular Targets
The diverse pharmacological effects of this compound and its analogues stem from their ability to interact with a wide range of biological macromolecules. Mechanistic studies have identified several key molecular targets.
Protein Kinases: Many imidazo[1,2-a]pyridine derivatives function as kinase inhibitors.
c-Met: A series of novel derivatives were identified as potent inhibitors of the c-Met receptor tyrosine kinase, which is implicated in cancer progression. A π-π interaction between the imidazo[1,2-a]pyridine core and the Tyr-1230 residue in the c-Met active site was found to be critical for inhibition. nih.gov The this compound core was noted to be more electron-rich compared to an 8-fluoro analogue, leading to a decreased interaction with Tyr-1230. nih.gov
PI3Kα: In the search for cancer treatments, 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives were designed as inhibitors of Phosphatidylinositol-3-kinase alpha (PI3Kα). Compound 35 from this series was identified as a nanomolar potency inhibitor. semanticscholar.org
Bruton's Tyrosine Kinase (Btk): Imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of Btk, a key regulator in B-cell activation, making them useful for treating autoimmune and inflammatory diseases like arthritis. google.com
Enzymes in Inflammatory Pathways:
Cyclooxygenase-2 (COX-2): As detailed in section 4.3.1, specific imidazo[1,2-a]pyridine derivatives are potent and selective inhibitors of COX-2, a key enzyme in the synthesis of pro-inflammatory prostaglandins. benthamdirect.com Docking studies revealed interactions with residues Arg-513 and His-90 in the enzyme's active site. benthamdirect.com
Ion Pumps:
H+/K+ ATPase: The antiulcer activity of compounds like Sch 28080 is due to the reversible inhibition of the gastric proton pump, H+/K+ ATPase, which controls stomach acid secretion. nih.govijpsr.com
Neurotransmitter Receptors:
GABA-A Receptors: The anxiolytic, hypnotic, and anticonvulsant effects of many imidazo[1,2-a]pyridines are due to their action as positive allosteric modulators of GABA-A receptors. anu.edu.au This interaction enhances the inhibitory effect of GABA in the central nervous system.
Targets in Infectious Disease:
Cytochrome bcc (QcrB): In the context of antituberculosis activity, imidazo[1,2-a]pyridine amides have been identified as targeting QcrB, a subunit of the cytochrome bcc complex essential for cellular respiration in Mycobacterium tuberculosis. nih.gov
HIV-1 Reverse Transcriptase: Molecular docking studies suggest that some imidazo[1,2-a]pyridine-Schiff base derivatives may exert their anti-HIV effect by interacting with and inhibiting HIV-1 reverse transcriptase. nih.gov
Cholinesterases: Certain derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds showing micromolar inhibitory activity. researchgate.net
Signaling Pathway Proteins:
STAT3/NF-κB: The anti-inflammatory effects of some derivatives are achieved by modulating intracellular signaling pathways, specifically by suppressing the phosphorylation of STAT3 and inhibiting the activity of the transcription factor NF-κB. tbzmed.ac.irnih.gov
| Molecular Target | Associated Activity | Example Compound Class/Derivative | Reference |
|---|---|---|---|
| c-Met | Anticancer | 8-chloro/fluoro-imidazo[1,2-a]pyridines | nih.gov |
| PI3Kα | Anticancer | 2, 6, 8-substituted Imidazo[1,2-a]pyridines | semanticscholar.org |
| Btk | Anti-inflammatory, Autoimmune | Imidazo[1,2-a]pyridines with 8-position sidechains | google.com |
| COX-2 | Anti-inflammatory, Analgesic | 3-(phenoxy)-2-(phenyl)imidazo[1,2-a]pyridines | benthamdirect.com |
| H+/K+ ATPase | Antiulcer | Sch 28080 | nih.govijpsr.com |
| GABA-A Receptor | Anxiolytic, Hypnotic, Anticonvulsant | Zolpidem, Alpidem | anu.edu.au |
| QcrB | Antituberculosis | Imidazo[1,2-a]pyridine amides | nih.gov |
| HIV-1 Reverse Transcriptase | Anti-HIV | Imidazo[1,2-a]pyridine-Schiff bases | nih.gov |
| STAT3/NF-κB | Anti-inflammatory | MIA | tbzmed.ac.irnih.gov |
Inhibition of ATP Synthase Pathways
A critical approach in developing new therapeutic agents, particularly for infectious diseases like tuberculosis, is the targeting of cellular energy generation pathways. nih.gov Oxidative phosphorylation is a key process for the survival and proliferation of pathogens such as Mycobacterium tuberculosis (Mtb), and ATP synthase is a central enzyme in this pathway. nih.gov
Imidazo[1,2-a]pyridine ethers (IPE) have been identified as potent and selective inhibitors of mycobacterial ATP synthase. rsc.orgnih.gov These compounds were discovered through high-throughput screening of chemical libraries. rsc.org Structure-activity relationship (SAR) studies on a library of IPEs revealed that the most active compounds exhibited a minimum inhibitory concentration (MIC) resulting in an 80% reduction in bacterial growth (MIC80) of less than 0.5 μM, with an ATP synthase IC50 value below 0.02 μM. rsc.org The general SAR indicated that the bridgehead nitrogen of the imidazo[1,2-a]pyridine core and a directly attached phenyl ring were crucial for maintaining biological activity. rsc.org
While much of the research has focused on the broader class of imidazo[1,2-a]pyridines, related scaffolds like imidazo[1,2-a]pyrazines have also been investigated as ATP mimics and ATPase inhibitors, targeting the VirB11 ATPase in Helicobacter pylori. ucl.ac.uk This highlights the potential of the core imidazo-fused heterocyclic structure to interact with ATP binding sites in various enzymes.
Modulation of QcrB Activity
The cytochrome bcc complex (complex III) is another vital component of the electron transport chain, and its inhibition is a validated strategy for anti-tuberculosis drug discovery. nih.govresearchgate.net The cytochrome b subunit, QcrB, has been identified as the specific target for a class of imidazo[1,2-a]pyridine-based inhibitors. nih.govresearchgate.net
A series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides were designed and synthesized as novel anti-TB agents targeting QcrB. rsc.orgnih.gov Several compounds from this series demonstrated excellent in vitro activity against drug-susceptible Mtb, with MIC90 values (minimum inhibitory concentration to inhibit 90% of growth) ranging from 0.069 to 0.174 μM. rsc.org These compounds were also found to be active against multidrug-resistant (MDR) strains of Mtb. rsc.orgnih.gov
Further exploration of imidazo[1,2-a]pyridine-3-carboxamides led to the development of compounds with even greater potency. nih.govresearchgate.net SAR studies revealed that incorporating bulky and more lipophilic biaryl ethers resulted in nanomolar potency. nih.govresearchgate.net One of the lead compounds from this class, compound 18 , showed outstanding activity against MDR and extensively drug-resistant (XDR) Mtb strains, with potency nearly 10-fold greater than the clinical candidate PA-824. researchgate.netacs.org
| Compound Series | Target | Key Findings | Reference |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | QcrB | MIC90 values of 0.069–0.174 μM against drug-susceptible Mtb. Active against MDR strains. | rsc.orgnih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamides with biaryl ethers | QcrB | Nanomolar potency. Compound 18 surpassed the activity of PA-824 against MDR and XDR Mtb. | nih.govresearchgate.net |
DNA Interaction and Binding Studies
The interaction of small molecules with DNA is a fundamental mechanism for many anticancer and antimicrobial agents. Imidazo[1,2-a]pyridine derivatives have been explored for their potential to bind to DNA, particularly when complexed with metal ions. nih.gov
Studies on gold(III) complexes with imidazo[1,2-a]pyridine derivatives have been conducted to evaluate their DNA interaction capabilities. The coordination of the imidazo[1,2-a]pyridine ligand to the gold(III) center was confirmed by spectroscopic methods, which showed significant shifts in the NMR signals of the pyridine ring protons and carbons upon complexation. nih.gov The interaction of these metal complexes with DNA was investigated using absorption titration and viscosity measurements. These studies can reveal the mode and strength of the binding, indicating whether the compounds intercalate between DNA bases or bind in the grooves. nih.gov
In addition to direct interaction studies, computational methods like molecular docking have been employed to understand the binding of imidazo[1,2-a]pyridine analogues to biological macromolecules, including proteins and DNA. researchgate.net For instance, docking simulations have been used to investigate the binding interactions of 2-chloroimidazo[1,2-a]pyridine-appended Schiff base and chalcone (B49325) conjugates with various cancerous target proteins. researchgate.netresearchgate.net
Specific Modulatory Effects on Cellular Biological Pathways
Analogues of this compound have been shown to modulate a variety of cellular signaling pathways, which underlies their therapeutic potential in different disease areas.
Inflammatory Pathways: A novel synthetic imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), has demonstrated anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. nih.gov This pathway is crucial in linking inflammation and cancer, and its inhibition is a key therapeutic strategy. nih.gov Similarly, other imidazo[1,2-a]pyridine derivatives have been investigated for their ability to inhibit Bruton's tyrosine kinase (Btk), a key mediator in inflammatory and autoimmune diseases, and to reduce the production of inflammatory cytokines like TNF-alpha. google.com
Receptor Tyrosine Kinase Pathways: The receptor tyrosine kinase c-Met is a well-established target in cancer therapy. nih.gov A series of novel imidazo[1,2-a]pyridine derivatives have been developed as potent c-Met inhibitors. Docking studies revealed that the N-1 nitrogen of the imidazo[1,2-a]pyridine scaffold forms a critical hydrogen bond with Asp-1222 in the c-Met active site, while the core structure engages in a π–π interaction with Tyr-1230. nih.gov Comparative studies showed that an 8-fluoroimidazo[1,2-a]pyridine (B164112) analogue was a more potent inhibitor than the corresponding this compound derivative, suggesting that the electronic properties at the 8-position are critical for optimal interaction with the target. nih.gov
Ion Channel and Other Kinase Pathways: Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as modulators of the Gamma-Aminobutyric Acid Type A (GABAA) receptor, a key target for treating anxiety and sleep disorders. Furthermore, substituted imidazo[1,2-a]pyridine derivatives have been developed as selective inhibitors of the PI3K pathway, another critical signaling cascade in cancer.
Calcium Mobilization: A series of 8-substituted analogues of cyclic ADP-carbocyclic-ribose (cADPcR), a stable mimic of the Ca2+-mobilizing second messenger cyclic ADP-ribose (cADPR), have been synthesized. acs.org The 8-chloro analogue, 8-Cl-cADPcR, was found to mobilize intracellular Ca2+, although with a steep concentration-dependence and about 400-fold less potency than cADPR. acs.org This is in contrast to other 8-substituted non-carbocyclic analogues which act as antagonists, highlighting the significant influence of the 8-position substituent on biological activity. acs.org
| Pathway/Target Modulated | Example Compound/Series | Biological Effect | Reference |
| STAT3/NF-κB/iNOS/COX-2 | 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) | Anti-inflammatory | nih.gov |
| c-Met Receptor Tyrosine Kinase | 8-substituted imidazo[1,2-a]pyridine derivatives | c-Met inhibition (Anticancer) | nih.gov |
| Bruton's Tyrosine Kinase (Btk) | Imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine (B131497) derivatives | Btk inhibition (Anti-inflammatory) | google.com |
| Ca2+ Signaling | 8-Chloro-cyclic ADP-carbocyclic-ribose (8-Cl-cADPcR) | Intracellular Ca2+ mobilization | acs.org |
Computational and Theoretical Studies in 8 Chloroimidazo 1,2 a Pyridine Research
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a cornerstone of computational drug design, enabling the prediction of how a small molecule, or ligand, will bind to a macromolecular target, typically a protein. This technique is instrumental in understanding the therapeutic potential of 8-chloroimidazo[1,2-a]pyridine derivatives.
Prediction of Binding Modes and Affinities
Molecular docking simulations have been successfully employed to predict the binding modes of this compound-based compounds within the active sites of various protein targets. For instance, in the pursuit of novel c-Met inhibitors, docking studies revealed how derivatives of this compound could orient themselves within the kinase domain. nih.gov These simulations generate various possible binding poses and score them based on factors like intermolecular forces, providing an estimation of the binding affinity. The pose with the most favorable binding energy is then selected for further analysis. nih.gov
Identification of Key Amino Acid Residues in Receptor Binding Sites
A critical outcome of molecular docking is the identification of key amino acid residues that form crucial interactions with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and π-π stacking, are vital for the stability of the ligand-receptor complex.
For example, docking studies of an 8-fluoroimidazo[1,2-a]pyridine (B164112) derivative, a close analog of the 8-chloro variant, as a c-Met inhibitor highlighted a critical π-π interaction with Tyr-1230. nih.gov The study also noted that the more electron-rich nature of the this compound core led to a decreased interaction with this key tyrosine residue, providing a structural explanation for differences in inhibitory activity. nih.gov In another study on different derivatives, interactions with residues such as His 222, Tyr 216, and Lys 270 in the active site of oxidoreductase were identified as crucial for the anticancer activity of the compounds. researchgate.net
| Target Protein | Key Interacting Amino Acid Residues | Type of Interaction | Reference |
|---|---|---|---|
| c-Met | Tyr-1230 | π-π interaction | nih.gov |
| Oxidoreductase | His 222, Tyr 216, Lys 270 | Not specified | researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Stability
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for a more realistic assessment of the stability of the ligand-receptor complex and the conformational changes that may occur upon binding.
MD simulations are computationally intensive, involving the calculation of the forces between atoms and using these forces to predict their motion. chemrxiv.org These simulations can be run for nanoseconds or even microseconds to observe the behavior of the system. openpharmaceuticalsciencesjournal.com For instance, in the study of imidazo[1,2-a]pyridine-appended Schiff base and chalcone (B49325) conjugates as potential inhibitors of the SARS-CoV-2 main protease, MD simulations were employed to evaluate the stability of the predicted binding poses. researchgate.net Such simulations can reveal whether the initial interactions predicted by docking are maintained over time, providing a more robust validation of the binding mode.
Network Pharmacology Approaches for Polypharmacology and Novel Target Identification
Network pharmacology is an emerging field that moves beyond the "one drug, one target" paradigm to embrace the complexity of biological systems. frontiersin.org It aims to understand the effects of a drug across a network of interacting proteins and pathways. nih.gov This approach is particularly relevant for compounds like this compound, which may exhibit polypharmacology, meaning it could interact with multiple targets.
By constructing interaction networks based on known drug-target relationships and protein-protein interactions, researchers can predict potential new targets for a given compound. nih.gov This can lead to the identification of novel therapeutic applications or explain observed off-target effects. Databases and tools have been developed to facilitate these analyses, allowing for the systematic exploration of the potential polypharmacological profile of this compound and its derivatives. nih.gov This approach can help in identifying new disease indications for this scaffold and in understanding the broader biological consequences of its interactions.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. irjweb.com It provides a detailed understanding of the distribution of electrons within a molecule, which is fundamental to its chemical behavior.
For a derivative, 8-chloro-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid, DFT calculations have shown that the chlorine atom at the 8-position acts as an electron-withdrawing group, which influences the electron density of the pyridine (B92270) ring. This electronic effect is crucial as it can impact the molecule's ability to participate in various chemical reactions and biological interactions.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO)
A key aspect of DFT calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and stability of a molecule. irjweb.com
A smaller HOMO-LUMO gap generally indicates a more reactive molecule. For 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, a related compound, the HOMO-LUMO gap was calculated to be 4.343 eV. researchgate.net For 8-chloro-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid, hypothetical energy values for HOMO and LUMO were presented as -9.0 eV and -1.5 eV, respectively, though actual values depend on the specific computational methods used. The analysis of these frontier orbitals helps in predicting the sites of electrophilic and nucleophilic attack, providing valuable information for understanding reaction mechanisms and designing new synthetic routes.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|
| 8-Chloro-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid (hypothetical) | -9.0 | -1.5 | 7.5 | |
| 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | Not specified | 4.343 | researchgate.net |
Advanced Spectroscopic and Analytical Characterization Techniques for 8 Chloroimidazo 1,2 a Pyridine Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 8-chloroimidazo[1,2-a]pyridine analogues. Through the analysis of various NMR experiments, including ¹H NMR, ¹³C NMR, and advanced 2D correlational techniques, chemists can precisely map the connectivity and chemical environment of each atom within the molecule.
Proton NMR (¹H NMR) Analysis
¹H NMR spectroscopy provides crucial information about the number, environment, and connectivity of protons in a molecule. For this compound analogues, the aromatic protons exhibit characteristic chemical shifts and coupling patterns that are diagnostic of their positions on the bicyclic ring system.
For instance, in the ¹H NMR spectrum of 8-chloro-3-iodoimidazo[1,2-a]pyridine, the proton at position 5 (H-5) typically appears as a doublet of doublets around δ 8.34 ppm. nih.govsemanticscholar.org The proton at position 7 (H-7) is observed as a doublet around δ 7.55 ppm, while the proton at position 6 (H-6) appears as a triplet around δ 7.05 ppm. nih.govsemanticscholar.org The proton at position 2 (H-2) often presents as a singlet, for example at δ 7.78 ppm in the same molecule. nih.govsemanticscholar.org The introduction of different substituents on the imidazo[1,2-a]pyridine (B132010) core will influence the chemical shifts of the neighboring protons, providing valuable information for structural confirmation. researchgate.net
Table 1: Representative ¹H NMR Data for this compound Derivatives
| Compound | Solvent | H-2 (δ, ppm) | H-3 (δ, ppm) | H-5 (δ, ppm) | H-6 (δ, ppm) | H-7 (δ, ppm) | Other Signals (δ, ppm) |
| 8-chloro-3-iodoimidazo[1,2-a]pyridine | DMSO-d6 | 7.78 (s) | - | 8.34 (d, J=6.8 Hz) | 7.05 (t, J=7.1 Hz) | 7.55 (d, J=7.0 Hz) | - |
| 8-chloro-3-ethynylimidazo[1,2-a]pyridine | DMSO-d6 | 8.01 (s) | - | 8.46 (dd, J=6.8, 0.8 Hz) | 7.09 (t, J=7.1 Hz) | 7.61 (dd, J=7.4, 0.6 Hz) | 5.16 (s, 1H, ethynyl-H) |
| 2-(tert-Butyl)-8-chloroimidazo[1,2-a]pyridine | CDCl3 | - | 7.39 (s) | 7.97 (d, J=6.4 Hz) | 6.84 (t, J=6.8 Hz) | 7.17 (d) | 1.41 (s, 9H, t-Butyl) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). s = singlet, d = doublet, t = triplet, dd = doublet of doublets.
Carbon-13 NMR (¹³C NMR) Analysis
Complementing ¹H NMR, ¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. Each unique carbon atom in an this compound analogue gives rise to a distinct signal, with its chemical shift being indicative of its chemical environment (e.g., aliphatic, aromatic, carbonyl). bhu.ac.in
For example, in a study of 3-benzyl-6-chloro-2-(2,5-dimethoxyphenyl)H-imidazo[1,2-a]pyridine, the carbon atoms of the imidazo[1,2-a]pyridine core were assigned specific chemical shifts, confirming the structure of the synthesized compound. acs.org The chemical shifts of the carbon atoms are influenced by the electronic effects of the substituents. The chlorine atom at C-8, being electron-withdrawing, will deshield the adjacent carbon atoms.
Table 2: Representative ¹³C NMR Data for an Imidazo[1,2-a]pyridine Analogue
| Compound | Solvent | C-2 (δ, ppm) | C-3 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | C-7 (δ, ppm) | C-8 (δ, ppm) | C-8a (δ, ppm) |
| 3-Benzyl-6-chloro-2-(2,5-dimethoxyphenyl)H-imidazo[1,2-a]pyridine | CDCl3 | 143.2 | 120.2 | 123.9 | 121.3 | 117.9 | 124.9 | 142.4 |
Note: Data extracted from a study on a related imidazo[1,2-a]pyridine derivative. acs.org
Advanced Correlational NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals, especially in complex substituted analogues, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to identify adjacent protons in the molecule. For instance, a COSY spectrum would show a correlation between H-5, H-6, and H-7 of the pyridine (B92270) ring, confirming their connectivity. canterbury.ac.nznih.gov
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. canterbury.ac.nznih.gov It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. canterbury.ac.nznih.gov This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, an HMBC spectrum can show a correlation between the proton at H-5 and the carbon at C-8a, confirming the fusion of the imidazole (B134444) and pyridine rings.
The combined use of these techniques allows for a complete and confident structural elucidation of novel this compound analogues. canterbury.ac.nznih.govipb.pt
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. libretexts.org When an this compound analogue is introduced into the mass spectrometer, it is ionized, typically forming a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. scienceready.com.au
The molecular ion is often energetically unstable and can fragment into smaller, characteristic ions. The analysis of these fragment ions can provide valuable clues about the structure of the parent molecule. For example, the fragmentation of an this compound derivative might involve the loss of the chloro substituent or cleavage of side chains attached to the bicyclic core. In the mass spectrum of 8-chloro-3-iodoimidazo[1,2-a]pyridine, a molecular ion peak at m/z 279 [M+H]⁺ is observed. nih.govsemanticscholar.org
Table 3: Mass Spectrometry Data for this compound Derivatives
| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 8-chloro-3-iodoimidazo[1,2-a]pyridine | ESI | 279 [M+H]⁺ | - |
| 8-chloro-3-((trimethylsilyl)ethynyl)imidazo[1,2-a]pyridine | ESI | 249 [M+H]⁺ | - |
| 8-chloro-3-ethynylimidazo[1,2-a]pyridine | ESI | 177 [M+H]⁺ | - |
| 2-(tert-Butyl)-8-chloroimidazo[1,2-a]pyridine | MS | 209.06 [M+H]⁺ | - |
Note: ESI = Electrospray Ionization, MS = Mass Spectrometry. Data obtained from various research articles. nih.govsemanticscholar.orgresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. sciforum.net
For this compound analogues, the IR spectrum will show characteristic absorption bands for the C-H, C=C, and C=N bonds within the aromatic rings. For example, unsaturated C-H stretching of the pyridine ring is typically observed near 3100 cm⁻¹, while C=C and C-H bending vibrations appear around 1600 cm⁻¹ and 750 cm⁻¹, respectively. nih.gov If substituents with specific functional groups are present, such as a carbonyl (C=O) or a nitro (NO₂) group, they will give rise to strong and characteristic absorption bands in the IR spectrum. rsc.orginnovareacademics.in For instance, the C=O stretch of a carboxylic acid is typically found around 1700 cm⁻¹.
Table 4: General IR Absorption Regions for Imidazo[1,2-a]pyridine Analogues
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | ~3100 |
| Aromatic C=C | Stretching | ~1600, ~1450 |
| Aromatic C-H | Bending (out-of-plane) | ~750 |
| C-Cl | Stretching | 550–850 |
| C=O (if present) | Stretching | ~1700 |
| NO₂ (if present) | Asymmetric & Symmetric Stretching | ~1550 & ~1350 |
Note: These are general regions and the exact positions can vary depending on the specific molecular structure and its environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Quantitative Analysis and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorbance (λmax) is related to the extent of conjugation in the molecule.
The imidazo[1,2-a]pyridine ring system is a conjugated aromatic system and therefore exhibits characteristic UV absorption bands. The position and intensity of these bands can be influenced by the nature and position of substituents on the ring. For example, the introduction of auxochromes (e.g., -OH, -NH₂) or chromophores (e.g., -NO₂) can cause a shift in the λmax to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. researchgate.net This technique can be used for the quantitative analysis of this compound analogues in solution and to study their electronic properties.
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a fundamental and crucial technique in the characterization of novel synthetic compounds, including analogues of this compound. This destructive method provides the mass percentages of constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a purified sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's proposed empirical formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, serves as a robust confirmation of the compound's elemental composition and purity.
In the synthesis and characterization of various imidazo[1,2-a]pyridine derivatives, elemental analysis is routinely employed as a final checkpoint to validate the successful synthesis of the target molecule. Research findings consistently demonstrate the utility of this technique in confirming the structures of newly prepared compounds. For instance, in a study focused on the structure-activity relationships of 6-substituted 2-arylimidazo[1,2-a]pyridines, elemental analysis was performed on the purified, chromatographically homogenous products. The results were in excellent agreement with the calculated values, thereby verifying the empirical formulas of the synthesized analogues. ptfarm.pl
Similarly, studies involving the synthesis of more complex derivatives, such as N,N-dimethyl-imidazo[1,2-a]pyridine-3-methanamines and gold(III) complexes of imidazo[1,2-a]pyridine derivatives, also report the use of elemental analysis to confirm the final structures. ptfarm.plnih.gov These analyses are indispensable for ensuring that the desired chemical transformations have occurred and that the final product is free from significant impurities that could alter its elemental makeup. The successful hybridization of 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid with various amines and anilines to create novel hybrids was also confirmed, in part, through elemental analysis, underscoring its importance across a range of synthetic endeavors involving the imidazo[1,2-a]pyridine scaffold. chemmethod.com
The data presented in the following table showcases detailed research findings from the elemental analysis of several chloro-substituted imidazo[1,2-a]pyridine analogues. The close agreement between the calculated and experimentally found percentages for carbon, hydrogen, and nitrogen provides strong evidence for the successful synthesis and purity of these compounds.
Table 1: Elemental Analysis Data for Analogues of this compound
| Compound Name | Molecular Formula | Analysis | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) | Source |
| 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | C₁₄H₁₁ClN₂O | Calculated | 65.00 | 4.29 | 10.83 | ptfarm.pl |
| Found | 64.82 | 4.25 | 10.82 | ptfarm.pl | ||
| 2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine | C₁₄H₁₁ClN₂ | Calculated | 69.28 | 4.57 | 11.54 | ptfarm.pl |
| Found | 69.35 | 4.41 | 11.63 | ptfarm.pl | ||
| 6-Chloro-[2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine] | C₁₆H₁₅Cl₂N₃ | Calculated | 60.01 | 4.72 | 13.12 | ptfarm.pl |
| Found | 59.84 | 4.80 | 13.02 | ptfarm.pl | ||
| 6-Chloro-N,N-dimethyl-2-phenylimidazo[1,2-a]pyridine-3-methanamine | C₁₆H₁₆ClN₃ | Calculated | 67.25 | 5.64 | 14.70 | ptfarm.pl |
| Found | 66.93 | 5.55 | 14.78 | ptfarm.pl | ||
| 6-Chloro-N,N-dimethyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-methanamine | C₁₇H₁₈ClN₃ | Calculated | 68.11 | 6.05 | 14.02 | ptfarm.pl |
| Found | 67.89 | 5.96 | 14.11 | ptfarm.pl | ||
| 6-Chloro-N,N-dimethyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-methanamine | C₁₇H₁₈ClN₃O | Calculated | 64.66 | 5.75 | 13.31 | ptfarm.pl |
| Found | 64.80 | 5.59 | 13.22 | ptfarm.pl |
Emerging Research Directions and Future Perspectives in 8 Chloroimidazo 1,2 a Pyridine Chemistry
Development of Novel 8-Chloroimidazo[1,2-a]pyridine-Metal Complexes for Targeted Therapeutic Applications
A promising frontier in the development of novel anticancer agents is the coordination of organic ligands to metal centers. This approach combines the biological activity of the heterocyclic scaffold with the unique physicochemical properties of metals, such as variable oxidation states, coordination geometries, and ligand exchange kinetics. The this compound framework, with its nitrogen-rich structure, presents an excellent candidate for the design of innovative metal-based therapeutics.
Future research is anticipated to focus on the synthesis and characterization of this compound complexes with various transition metals, including but not limited to ruthenium, gold, platinum, and palladium. Ruthenium complexes, in particular, have garnered significant attention as potential alternatives to platinum-based drugs, often exhibiting lower toxicity and a different mechanism of action. The incorporation of the this compound ligand could lead to the development of novel Ru(II) and Ru(III) complexes with enhanced cellular uptake and targeted activity against cancer cells.
Similarly, gold(I) and gold(III) complexes bearing this compound ligands are another area of active investigation. Gold compounds have shown potent anticancer properties, and the coordination with this specific imidazopyridine derivative could modulate their reactivity and selectivity, potentially leading to compounds that can overcome resistance to existing therapies. A patent has been filed for metal complexes of imidazo[1,2-a]pyridine (B132010) ligands for use in treating cancers such as breast and colorectal cancer, indicating the commercial interest in this area.
The targeted nature of these future metal complexes could be further enhanced by conjugating them to biomolecules, such as peptides or antibodies, to facilitate their delivery to specific tumor sites. This strategy would maximize therapeutic efficacy while minimizing off-target effects. The exploration of these novel this compound-metal complexes holds the potential to deliver a new generation of targeted anticancer drugs with improved pharmacological profiles.
Table 1: Potential Metal Complexes of this compound and Their Therapeutic Rationale
| Metal Center | Potential Oxidation State(s) | Rationale for Development in Cancer Therapy |
| Ruthenium | II, III | Lower toxicity than platinum drugs, novel mechanisms of action, potential to overcome cisplatin (B142131) resistance. |
| Gold | I, III | Potent anticancer activity, potential to target different cellular pathways than traditional chemotherapeutics. |
| Platinum | II, IV | Potential for new derivatives with altered activity spectra and reduced side effects compared to existing platinum drugs. |
| Palladium | II | Catalytic activity could be harnessed for pro-drug activation within the tumor microenvironment. |
| Copper | I, II | Known to induce reactive oxygen species (ROS) in cancer cells, potential for redox-based therapies. |
Exploration of this compound Derivatives in Materials Science Research
Beyond its therapeutic applications, the unique photophysical properties of the imidazo[1,2-a]pyridine core suggest its potential utility in the field of materials science. Imidazo[1,2-a]pyridine derivatives have been investigated for their applications in organic light-emitting diodes (OLEDs), showcasing their potential as functional materials.
The electron-deficient nature of the pyridine (B92270) ring combined with the electron-rich imidazole (B134444) moiety imparts favorable electronic properties to the scaffold. The introduction of a chlorine atom at the 8-position can further modulate these properties through its electron-withdrawing inductive effect and its influence on molecular packing in the solid state. These characteristics make this compound derivatives attractive candidates for use as electron-transporting or emissive materials in OLEDs. Specifically, the imidazo[1,2-a]pyridine scaffold has been utilized as an electron acceptor in the construction of deep-blue fluorescent emitters for high-performance OLEDs.
Future research in this area will likely involve the synthesis of a variety of this compound derivatives with different substituents to fine-tune their optical and electronic properties. This could include the introduction of bulky groups to prevent aggregation-caused quenching of fluorescence, or the incorporation of moieties that enhance charge carrier mobility. The goal will be to develop novel materials with high quantum yields, good thermal stability, and desirable emission colors for applications in next-generation displays and lighting technologies. Furthermore, the potential of these compounds as sensors or in other optoelectronic devices remains a largely unexplored but promising avenue of research.
Strategies for Addressing and Circumventing Drug Resistance Mechanisms in Pathogens
The rise of multidrug-resistant (MDR) pathogens is a critical global health threat, necessitating the development of novel antimicrobial agents with new mechanisms of action. Imidazo[1,2-a]pyridine derivatives have demonstrated significant activity against a range of pathogens, including drug-resistant strains of Mycobacterium tuberculosis and other bacteria. rsc.org The 8-chloro substitution on this scaffold offers a key point for chemical modification to optimize activity and overcome resistance.
One promising strategy involves the development of this compound derivatives that inhibit essential bacterial enzymes that are not targeted by current antibiotics. For instance, some imidazo[1,2-a]pyridines have been shown to target QcrB, a component of the cytochrome bc1 complex essential for cellular respiration in M. tuberculosis. rsc.org By targeting novel pathways, these compounds may be effective against strains that are resistant to conventional drugs.
Another key mechanism of drug resistance is the overexpression of efflux pumps, which actively transport antibiotics out of the bacterial cell. A significant area of future research will be the design of this compound derivatives that can either evade these pumps or act as efflux pump inhibitors. In the context of cancer, imidazo[1,2-a]pyridine derivatives have been identified as dual-target inhibitors of ABCB1 and ABCG2, two important ATP-binding cassette (ABC) transporters associated with multidrug resistance. nih.govresearchgate.net This suggests that similar strategies could be applied to combat bacterial resistance.
Table 2: Potential Strategies to Combat Drug Resistance with this compound Derivatives
| Strategy | Mechanism of Action | Potential Pathogen Targets |
| Novel Target Inhibition | Inhibition of essential bacterial enzymes or pathways not targeted by existing drugs (e.g., QcrB in M. tuberculosis). | Multidrug-resistant Mycobacterium tuberculosis (MDR-TB), Extensively drug-resistant Mycobacterium tuberculosis (XDR-TB). |
| Efflux Pump Inhibition | Blocking the function of bacterial efflux pumps, thereby increasing the intracellular concentration of co-administered antibiotics. | Gram-positive and Gram-negative bacteria expressing efflux pumps (e.g., Staphylococcus aureus, Pseudomonas aeruginosa). |
| Combination Therapy | Use in conjunction with existing antibiotics to restore their efficacy against resistant strains. | A broad range of bacterial pathogens. |
| Biofilm Disruption | Interfering with the formation or integrity of bacterial biofilms, which are a major contributor to antibiotic resistance. | Biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. |
Integration of Artificial Intelligence and Machine Learning Methodologies in this compound Drug Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of this compound derivatives is no exception. mednexus.orgijirt.org These computational tools can significantly accelerate the identification of novel drug candidates, optimize their properties, and predict their biological activities.
In the context of this compound chemistry, AI and ML algorithms can be employed for several key tasks. Firstly, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel derivatives based on their chemical structures. This allows for the virtual screening of large compound libraries to identify the most promising candidates for synthesis and experimental testing. Computational studies on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents have already demonstrated the utility of such approaches.
Secondly, machine learning models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound derivatives. nih.gov This early-stage prediction of pharmacokinetic and safety profiles is crucial for reducing the high attrition rates in drug development.
Furthermore, generative AI models can be utilized to design novel this compound-based molecules with desired properties. By learning from existing chemical data, these models can propose new structures that are likely to be active against a specific biological target and possess favorable drug-like characteristics. The optimization of imidazopyridine-based inhibitors for various targets has been a subject of medicinal chemistry efforts, and AI can significantly enhance this process. nih.gov
The future of this compound research will undoubtedly involve a synergistic interplay between experimental chemistry and computational modeling. This data-driven approach will enable the more rapid and efficient discovery and development of next-generation therapeutics and functional materials based on this versatile scaffold.
Q & A
Q. What are the primary synthetic routes for 8-chloroimidazo[1,2-a]pyridine derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of 2-aminopyridine derivatives with α-haloketones or via palladium-catalyzed cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura coupling enables functionalization at the 3-position using aryl boronic acids, while Groebke-Blackburn multicomponent reactions introduce substituents like nitrophenyl groups . Reaction conditions (solvent polarity, temperature, catalyst loading) critically affect regioselectivity. For instance, polar aprotic solvents (DMF) enhance nucleophilic substitution at the 8-chloro position, while lower temperatures (0–25°C) minimize side reactions in halogenation steps .
Q. How can structural characterization of this compound derivatives be optimized using spectroscopic techniques?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm regiochemistry (e.g., distinguishing C-2 vs. C-3 substitution) and HRMS for molecular ion validation. For crystallographic analysis, grow single crystals in mixed solvents (e.g., acetone:methanol:ethanol, 1:1:1 v/v), and use X-ray diffraction to resolve halogen positioning (e.g., 8-Cl vs. 6-Cl isomers). FT-IR is critical for identifying carboxylic acid or ester moieties (C=O stretch at 1680–1720 cm⁻¹) .
Q. What are the common biological targets for this compound derivatives in preclinical studies?
- Methodological Answer : These derivatives show activity against tyrosine kinases (e.g., c-Met) , acetylcholinesterase , and microbial enzymes . For example, 8-chloro-2-(3-nitrophenyl)-6-(trifluoromethyl) derivatives inhibit c-Met with IC₅₀ values <100 nM in enzymatic assays. Use HEK293 cell lines transfected with target receptors to evaluate cellular uptake and dose-response relationships .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives for kinase inhibition?
- Methodological Answer : Systematically vary substituents at positions 2, 3, and 5. For example:
- Position 2 : Introduce electron-withdrawing groups (e.g., -NO₂, -CN) to enhance π-stacking with kinase ATP-binding pockets.
- Position 6 : Trifluoromethyl groups improve metabolic stability but may reduce solubility; balance with polar amides (e.g., 6-benzamide derivatives).
- Position 8 : Chlorine’s electron-withdrawing effect enhances electrophilicity, but bromine analogs may improve binding kinetics .
Validate using molecular docking (PDB: 3LQ8 for c-Met) and measure IC₅₀ in enzymatic (Kinase-Glo®) vs. cellular (EBC-1 proliferation) assays to resolve potency discrepancies .
Q. What strategies resolve contradictions in fluorescence properties of this compound probes under varying pH conditions?
- Methodological Answer : The carboxylic acid group at position 3 (in 2-chloroimidazo[1,2-a]pyridine-3-carboxylic acid) undergoes pH-dependent protonation, altering fluorescence quantum yield. Use UV-vis titration (λₐᵦₛ 320–350 nm) to map pKa values and correlate with Stokes shift. For intracellular imaging, buffer formulations (e.g., PBS at pH 7.4) stabilize the deprotonated form, maximizing emission intensity .
Q. How can computational methods predict metabolic liabilities in this compound derivatives?
- Methodological Answer : Employ ADMET predictors (e.g., SwissADME) to identify vulnerable sites:
- Chlorine at position 8 : Prone to CYP450-mediated dehalogenation; introduce fluorine or methyl groups to block oxidation.
- Ester groups : Susceptible to esterase hydrolysis; replace with carbamates or bioisosteres (e.g., oxadiazoles).
Validate predictions using microsomal stability assays (human liver microsomes, NADPH cofactor) and LC-MS/MS metabolite profiling .
Q. Why do certain this compound derivatives exhibit divergent activity in enzymatic vs. cell-based assays?
- Methodological Answer : Discrepancies arise from differences in membrane permeability, protein binding, or off-target effects. For example, 8-fluoro analogs show strong c-Met inhibition in enzymatic assays (IC₅₀ = 3.9 nM) but reduced cellular activity due to poor solubility. Address by:
- LogP optimization : Aim for 2–3 via introduction of polar substituents (e.g., morpholinoethyl amides).
- Plasma protein binding assays : Use equilibrium dialysis to quantify free fraction and adjust dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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